APDye 488 TFP ester
Description
Properties
Molecular Formula |
C27H14F4N2O11S2 |
|---|---|
Molecular Weight |
682.5 g/mol |
IUPAC Name |
6-amino-3-azaniumylidene-9-[2-carboxy-4-(2,3,5,6-tetrafluorophenoxy)carbonylphenyl]-5-sulfoxanthene-4-sulfonate |
InChI |
InChI=1S/C27H14F4N2O11S2/c28-14-8-15(29)20(31)23(19(14)30)44-27(36)9-1-2-10(13(7-9)26(34)35)18-11-3-5-16(32)24(45(37,38)39)21(11)43-22-12(18)4-6-17(33)25(22)46(40,41)42/h1-8,32H,33H2,(H,34,35)(H,37,38,39)(H,40,41,42) |
InChI Key |
CADVXTIROSJETA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)OC2=C(C(=CC(=C2F)F)F)F)C(=O)O)C3=C4C=CC(=[NH2+])C(=C4OC5=C3C=CC(=C5S(=O)(=O)O)N)S(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
General Principles
- This compound reacts selectively with primary amines to form stable amide bonds.
- Optimal reaction pH is 7.0–9.0, often adjusted to ~8.0 using sodium bicarbonate or appropriate buffer systems.
- The TFP ester group is more resistant to hydrolysis than NHS esters, allowing longer reaction times and improved conjugation yields.
- The dye is typically supplied as a dry powder or lyophilized form and must be freshly dissolved in anhydrous solvent (usually dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)) immediately before use.
- Protein or biomolecule solutions should be at concentrations >1 mg/mL for efficient labeling.
Stepwise Protocol for Protein Labeling (Adapted from Thermo Fisher and AxisPharm Guidelines)
Dissolution of Dye
Add 10 µL of anhydrous DMSO or water to the vial containing this compound to prepare a stock solution (approx. 11.3 nmol/µL). This solution should be prepared fresh and used immediately to avoid hydrolysis.Preparation of Protein/Biomolecule
Adjust the pH of the protein solution to ~8.0 using 1/10 volume of 1 M sodium bicarbonate or by buffer exchange (e.g., dialysis into 100 mM sodium bicarbonate buffer, pH 8.3). Protein concentration should be ideally between 1–10 mg/mL.Conjugation Reaction
Add the appropriate volume of dye stock solution to the protein solution to achieve the desired dye-to-protein molar ratio (typically 3–10 fold molar excess of dye). Mix thoroughly by pipetting up and down.Incubation
Incubate the reaction mixture at room temperature (20–25°C) for 15–60 minutes. The reaction time can be optimized depending on the protein and desired degree of labeling. Longer incubation may be possible due to TFP ester stability.Purification
Remove unreacted dye using gel filtration chromatography or spin columns packed with gel resin (e.g., Bio-Gel P-6 fine resin). This step is critical to obtain pure conjugates and prevent background fluorescence.Storage
Store the labeled conjugate at 4°C or -20°C in the dark. Avoid repeated freeze-thaw cycles.
Comparative Advantages of TFP Ester over NHS Ester in Preparation
| Feature | TFP Ester | NHS Ester |
|---|---|---|
| Hydrolytic Stability | More resistant to hydrolysis at alkaline pH; stable for several hours | Less stable; hydrolyzes rapidly in aqueous/basic conditions |
| Reaction pH Range | Optimal at pH 7–9 | Optimal at pH 7–8 |
| Conjugation Efficiency | Higher due to reduced hydrolysis | Lower due to competing hydrolysis |
| Photostability of Conjugate | High (same as Alexa Fluor 488) | High (but conjugation less efficient) |
| Suitability for Long Reactions | Suitable due to stability | Limited by hydrolysis |
Data Tables Summarizing Preparation Parameters and Outcomes
| Parameter | Typical Value/Range | Notes |
|---|---|---|
| Dye Concentration Stock | 11.3 nmol/µL | Prepared fresh in DMSO or water |
| Protein Concentration | 1–10 mg/mL | Lower concentrations reduce efficiency |
| Reaction pH | 7.5–8.5 | Adjust with sodium bicarbonate buffer |
| Dye-to-Protein Molar Ratio | 3–10 fold molar excess | Optimize for labeling degree and activity |
| Incubation Time | 15–60 minutes | Longer possible due to TFP stability |
| Temperature | Room temperature (20–25°C) | Avoid elevated temperatures |
| Purification Method | Gel filtration or spin column | Essential to remove free dye |
| Storage Conditions | 4°C or -20°C, dark | Protect from light and moisture |
Research Discoveries and Practical Insights
Hydrolytic Stability : Studies confirm that TFP esters exhibit significantly improved hydrolytic stability compared to NHS esters, enabling more reproducible and efficient labeling reactions, especially in aqueous buffers at mildly alkaline pH.
Photostability and Quantum Yield : this compound conjugates maintain high fluorescence quantum yields (~0.91) and photostability, making them suitable for advanced imaging techniques including flow cytometry, super-resolution microscopy (dSTORM, SIM, STED), and two-photon excitation microscopy.
Isomeric Purity : The dye exists as 5- and 6-isomers; preparations with isomeric purity (e.g., pure 5-isomer) prevent peak doubling during chromatographic or electrophoretic separation of conjugates, enhancing analytical clarity.
Solvent Compatibility : The conjugation reaction is compatible with solvents such as DMSO, DMF, and water, allowing flexibility in preparing dye stock solutions and conjugation mixtures.
pH Insensitivity of Fluorescence : The fluorescence properties of APDye 488 are stable over a broad pH range (4–10), which facilitates its use in diverse biological environments.
Chemical Reactions Analysis
Reaction Mechanism and Primary Reactivity
APDye 488 TFP ester reacts with primary amines (e.g., lysine residues in proteins, amine-modified oligonucleotides) via nucleophilic acyl substitution. The tetrafluorophenyl (TFP) ester group facilitates covalent bond formation, resulting in stable amide linkages. This reaction proceeds under mildly basic conditions (pH 7–9), minimizing hydrolysis of the ester group .
Key steps in the reaction pathway :
-
Nucleophilic attack : Primary amines deprotonate at basic pH, enabling attack on the electrophilic carbonyl carbon of the TFP ester.
-
Tetrafluorophenol leaving group : The TFP group acts as a superior leaving group compared to traditional NHS esters, enhancing reaction efficiency .
-
Amide bond formation : A stable covalent bond forms between the dye and the target molecule .
Stability and Hydrolysis Resistance
TFP esters demonstrate superior hydrolytic stability compared to succinimidyl (NHS) esters, particularly under basic conditions. This property reduces premature hydrolysis during conjugation, enabling higher labeling efficiency .
| Property | This compound | NHS Esters (Reference) |
|---|---|---|
| Hydrolysis half-life (pH 8) | Several hours | <1 hour |
| Optimal reaction pH | 7–9 | 7–8.5 |
| Amine-binding efficiency | >90% | ~70–80% |
Data compiled from multiple studies
Reaction Optimization Parameters
Successful labeling requires precise control of reaction conditions:
-
pH range : 7–9 (maximizes amine reactivity while minimizing ester hydrolysis) .
-
Molar ratio : 5–10x dye excess relative to the target biomolecule .
-
Solubility : Compatible with aqueous buffers, DMSO, or DMF .
Reaction Byproducts and Purity Considerations
The primary byproduct, tetrafluorophenol, is non-reactive and easily removed via dialysis or size-exclusion chromatography. Industrial-scale synthesis achieves >95% purity, critical for minimizing nonspecific binding in sensitive applications .
Structural and Spectroscopic Correlates
The reactivity of this compound is enhanced by its electronic structure:
| Property | Value | Impact on Reactivity |
|---|---|---|
| Extinction coefficient | 73,000 cm⁻¹M⁻¹ | High sensitivity in detection |
| λ<sub>abs</sub>/λ<sub>em</sub> | 494 nm / 517 nm | Minimizes biomolecule autofluorescence |
| Molecular weight | 682.53 g/mol | Optimized for biomolecule compatibility |
Scientific Research Applications
APDye 488 TFP ester is an amine-reactive, green-emitting dye often used to label proteins or antibodies via primary amines, amine-modified oligonucleotides, and other amine-containing biomolecules . Labeling occurs efficiently at pH 7-9, forming a stable, covalent amide bond . APDye 488 conjugates are highly photostable with high fluorescence quantum yields . APDye™ 488 dye is structurally identical to Invitrogen’s Alexa Fluor® 488 dye .
Key Features and Benefits
- Reactivity this compound reacts with primary amines of biomolecules, forming a stable amide bond .
- Stability Tetrafluorophenyl (TFP) esters offer better resistance to spontaneous hydrolysis during conjugation reactions compared to succinimidyl esters (SE or NHS-ester), leading to more efficient and reproducible labeling of biopolymers . TFP esters are stable for several hours at the basic pH typically used for reactions, outlasting succinimidyl esters .
- Fluorescence APDye 488 produces a conjugate with excitation/emission of 495/515 nm, similar to fluorescein (FITC) and Cy2 conjugates .
- pH Insensitivity Alexa Fluor™ dyes are water-soluble and pH insensitive between pH 4 and 10, making them compatible with diverse biological environments .
Applications
- Labeling Proteins and Antibodies this compound is used for labeling proteins and antibodies for fluorescence assays .
- Flow Cytometry It provides bright signals for cell sorting .
- Microscopy Suitable for use in flow cytometry, two-photon excitation microscopy (TPE), and super-resolution microscopy techniques, such as dSTORM, SIM, and STED .
- Tracking and Localization Applied to the labeling and localization of tissues, cells, and biomolecules in biomedical research .
Comparative Advantages
- Improved Stability ICG-TFP ester has significantly improved stability and good water solubility, giving higher conjugation yield than ICG-Sulfo-OSu under the same conditions .
- Alternative to Alexa Fluor 488 APDye Fluors series fluorescent dyes are bright in color, optically stable, very good in light stability of dyeing brightness, and very competitive in price .
- Structural Similarity AZDye™ 488 dye structurally is identical to Invitrogen’s Alexa Fluor® 488 dye .
Case Studies
- Differential Labeling of Sub-Cellular Compartments The tetrafluorophenyl (TFP) ester of AZ488, despite being more stable in the linkages it forms in comparison to the equivalent NHS ester, is less hydrophilic . By comparison with Alexa 488 and AZ488 NHS ester, the TFP ester staining appeared more intricate, likely as a result of staining more lipid-dense compartments or vesicles in addition to ER .
- Interactions Between Multiple Dye Ester Species When multiple dye esters are added into a single sample, competitive interactions between ester species alter their labeling patterns . When esters are added simultaneously, TFP AZ488 (which is hydrophilic) labels the cytoplasm and nucleus in a uniform way when paired with NHS AZ647 (also hydrophilic), but more strongly labels the nucleus when paired with NHS ATTO647N (hydrophobic) .
Data Table
Optical Data for TFAX 488, TFP
| Emission Color | Green |
| λ abs | 495 nm |
| λ em | 515 nm |
| Extinction Coefficient (ε) | 73,000 M-1cm-1 |
| Quantum Yield (φ) | 0.92 |
| Closest Laser line | 488 nm |
| Reactive Group | TFP |
| Reactivity | Primary amines |
| pH Sensitivity | pH insensitive pH 4-10 |
| Application | flow cytometry, two-photon excitation microscopy, dSTORM, SIM, STED |
| Alternative For | Alexa Fluor ® 488 TFP ester, AF 488, FITC, Cy2 |
Mechanism of Action
APDye 488 TFP ester exerts its effects through the formation of stable amide bonds with primary amines. The TFP ester group reacts with the amine groups in biomolecules, resulting in the covalent attachment of the dye. This covalent bond ensures that the dye remains attached to the biomolecule, allowing for accurate and stable labeling. The fluorescence of the dye is then used to visualize and track the labeled biomolecules in various research applications .
Comparison with Similar Compounds
Table 1: Key Properties of APDye 488 TFP Ester and Analogous Dyes
Key Observations :
Spectral Overlap : APDye 488 and Alexa Fluor® 488 are spectrally indistinguishable, enabling interchangeable use in multicolor assays . FITC and DyLight® 488 exhibit slight redshifted emission but lower quantum yields, reducing sensitivity .
Stability : TFP esters (APDye 488, Alexa Fluor® 488) outperform NHS esters (FITC, DyLight® 488) in hydrolysis resistance, ensuring consistent labeling efficiency .
Functional Advantages Over Compounding Reagents
- vs. FITC : APDye 488’s photostability and pH insensitivity (effective across pH 4–10) mitigate FITC’s limitations in acidic environments and rapid photobleaching .
- vs. DyLight® 488 : While DyLight® 488 offers moderate stability, its lower quantum yield (~0.82) compromises brightness in low-abundance target detection .
- vs. Oregon Green® 488 : Though Oregon Green® 488 has a higher extinction coefficient, its shorter stability window (~3 hours) limits reproducibility in large-scale conjugations .
Commercial and Practical Considerations
- Cost : APDye 488 is competitively priced at ~$165/mg (1 mg scale), comparable to Alexa Fluor® 488 (\sim$170/mg) but more affordable than Oregon Green® 488 (~$200/mg) .
- Availability : APDye 488 is offered in flexible packaging (1 mg to 25 mg) by AxisPharm, whereas Alexa Fluor® 488 is restricted to bulk purchases from Thermo Fisher .
- Customization : AxisPharm provides optional PEG linker modifications for APDye 488, enhancing its utility in targeted drug delivery systems—a feature absent in standard Alexa Fluor® products .
Q & A
Q. What is the optimal pH range for conjugating APDye 488 TFP ester to amine-containing biomolecules, and how does pH affect reaction efficiency?
this compound reacts with primary amines (e.g., lysine residues) most efficiently at pH 7–9 , forming stable amide bonds. Lower pH (<7) reduces amine reactivity, while higher pH (>9) may accelerate ester hydrolysis. To ensure reproducibility, use buffered systems like PBS (pH 7.4) or carbonate-bicarbonate (pH 8.3) and monitor pH stability during incubation .
Q. How can I purify this compound-labeled proteins from unreacted dye?
Size-exclusion chromatography (e.g., using monolithic columns) or dialysis is recommended. For example, elution profiles in 85% acetonitrile (ACN) effectively separate labeled proteins (e.g., BSA or HSP90) from free dyes like this compound, as shown in chromatographic studies .
Q. What are the spectral properties of this compound, and how do they impact experimental design?
this compound has an absorption maximum at 495 nm and emission maximum at 519 nm , with a high fluorescence quantum yield (~0.91). These properties make it suitable for imaging with 488 nm laser lines (e.g., argon-ion lasers) and compatible with FITC filter sets. Always validate instrument settings using control samples to minimize spectral bleed-through .
Q. What storage conditions ensure long-term stability of this compound?
Store lyophilized dye at -20°C in anhydrous, light-protected conditions . Reconstituted solutions in dry DMSO or DMF should be aliquoted to avoid freeze-thaw cycles, which degrade ester reactivity. Hydrolysis rates increase in aqueous buffers, so prepare working solutions immediately before use .
Advanced Research Questions
Q. How do I optimize the molar ratio of this compound to protein to avoid over-labeling or aggregation?
Perform a titration experiment (e.g., 1:1 to 1:10 dye:protein molar ratios) and analyze labeling efficiency via absorbance (ε = ~71,800 cm⁻¹M⁻¹ at 495 nm) . Over-labeling can cause fluorescence quenching or steric hindrance. Use size-exclusion chromatography or SDS-PAGE to assess aggregation .
Q. What experimental strategies resolve contradictions in labeling efficiency between this compound and other amine-reactive dyes (e.g., NHS esters)?
TFP esters exhibit greater hydrolytic stability in alkaline conditions compared to NHS esters, reducing side reactions during prolonged incubations . If labeling efficiency is low, compare reaction kinetics (e.g., time-course studies at pH 8–9) and quantify free amine availability using fluorometric assays (e.g., TNBSA) .
Q. How does this compound’s photostability compare under continuous illumination in live-cell imaging?
this compound conjugates demonstrate superior photostability compared to FITC, with minimal bleaching over 30 minutes under standard confocal microscopy conditions. For quantitative live-cell studies, include antioxidant mounting media (e.g., ProLong Diamond) and limit laser power to <10% .
Q. What methods validate the specificity of this compound labeling in complex biological samples (e.g., serum-containing media)?
Use blocking controls (e.g., excess free amine sources like glycine) to confirm covalent binding. For serum samples, pre-purify target proteins or use TFP ester’s stability to minimize nonspecific labeling during short incubation times (<1 hour) .
Q. How can I quantify this compound conjugation efficiency when working with low-abundance proteins?
Employ fluorescence correlation spectroscopy (FCS) or HPLC-MS to quantify dye-to-protein ratios. For low-concentration samples, use microvolume spectrophotometers with pathlength correction to measure absorbance at 495 nm .
Q. What are the limitations of this compound in super-resolution microscopy applications?
While APDye 488’s brightness suits confocal imaging, its relatively large Stokes shift (~24 nm) may limit resolution in techniques like STED. For super-resolution, test alternative dyes (e.g., Alexa Fluor 514) or optimize buffer conditions to reduce background .
Methodological Considerations
-
Troubleshooting Low Labeling Efficiency :
-
Data Contradictions in Quantum Yield Measurements :
-
Cross-Reactivity with Secondary Amines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
